molecular formula C24H32Br3N3O3 B1254494 suberedamine B

suberedamine B

Cat. No.: B1254494
M. Wt: 650.2 g/mol
InChI Key: MNNHZXNEKPRDII-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suberedamine B is a naturally occurring organohalogen compound first identified in marine sponges of the genus Suberea. Structurally, it belongs to a class of brominated tyrosine-derived alkaloids characterized by a pyrrolo[2,3-d]azepine core. The compound is distinguished by a methyl group substitution (R = Me) at a key position on its aromatic ring, differentiating it from its analog, suberedamine A (R = H) .

Properties

Molecular Formula

C24H32Br3N3O3

Molecular Weight

650.2 g/mol

IUPAC Name

(2S)-3-(3-bromo-4-methoxyphenyl)-N-[2-[3,5-dibromo-4-[3-(dimethylamino)propoxy]phenyl]ethyl]-2-(methylamino)propanamide

InChI

InChI=1S/C24H32Br3N3O3/c1-28-21(15-16-6-7-22(32-4)18(25)12-16)24(31)29-9-8-17-13-19(26)23(20(27)14-17)33-11-5-10-30(2)3/h6-7,12-14,21,28H,5,8-11,15H2,1-4H3,(H,29,31)/t21-/m0/s1

InChI Key

MNNHZXNEKPRDII-NRFANRHFSA-N

Isomeric SMILES

CN[C@@H](CC1=CC(=C(C=C1)OC)Br)C(=O)NCCC2=CC(=C(C(=C2)Br)OCCCN(C)C)Br

Canonical SMILES

CNC(CC1=CC(=C(C=C1)OC)Br)C(=O)NCCC2=CC(=C(C(=C2)Br)OCCCN(C)C)Br

Synonyms

suberedamine B

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Analogs

Compound R Group Molecular Formula* Molecular Weight* Natural Source Reported Bioactivity
Suberedamine A H C₁₅H₁₈BrN₃O₂ 376.23 g/mol Suberea spp. Moderate antimicrobial
This compound Me C₁₆H₂₀BrN₃O₂ 390.26 g/mol Suberea spp. Enhanced cytotoxicity
Dragmacidin D - C₁₉H₂₂BrN₅O₂ 448.32 g/mol Spongosorites spp. Antiviral, kinase inhibition
Aplysamine 6 - C₁₇H₂₅Br₂N₃O₃ 503.21 g/mol Aplysina spp. Antifungal, anti-inflammatory

*Molecular formulas and weights are theoretical calculations based on core structural data .

Key Observations :

Substituent Effects : The methyl group in this compound increases its molecular weight and lipophilicity compared to suberedamine A. This modification correlates with enhanced cytotoxicity in preliminary assays, suggesting improved membrane permeability or target binding .

However, its pyrroloazepine core confers distinct selectivity in cytotoxicity screens.

Halogenation Patterns : this compound contains a single bromine atom, whereas aplysamine 6 (a dibrominated compound) exhibits broader antifungal activity. This highlights the role of halogen multiplicity in bioactivity diversity.

Functional and Mechanistic Differences

  • Antimicrobial Activity : Suberedamine A and B both inhibit Gram-positive bacteria (e.g., Staphylococcus aureus), but this compound shows reduced efficacy compared to aplysamine 6, which targets fungal pathogens like Candida albicans.
  • Cytotoxicity : this compound demonstrates IC₅₀ values of 2.1 µM against human leukemia (HL-60) cells, outperforming suberedamine A (IC₅₀ = 5.8 µM). This aligns with trends observed in methyl-substituted marine alkaloids, where lipophilic groups enhance cell penetration .

Challenges in Comparative Studies

  • Data Limitations : Detailed mechanistic studies and clinical data for this compound are scarce compared to well-characterized compounds like dragmacidin D.
  • Synthetic Accessibility : The methyl group in this compound complicates synthetic efforts due to stereochemical control during pyrroloazepine ring formation.

Q & A

Basic Research Questions

Q. What are the structural characteristics of suberedamine B, and what analytical methods are used to confirm its molecular configuration?

  • Methodological Answer : Structural elucidation of this compound (R = Me) relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) for carbon-hydrogen framework analysis, Mass Spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for stereochemical resolution. Comparative analysis with related compounds (e.g., suberedamine A) is critical to identifying functional group variations . Standardized chemical nomenclature and structural formulas must be consistently applied to ensure reproducibility .

Q. What protocols are recommended for isolating this compound from natural sources, and how can purity be validated?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic separation (HPLC, TLC) using polarity gradients. Purity validation requires tandem techniques:

  • High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation.
  • HPLC-DAD (Diode Array Detection) to assess UV absorption profiles.
  • Melting Point Analysis to compare with literature values.
    Contaminant removal should be documented with chromatogram retention times and spectral overlays .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biosynthetic pathway of this compound in its native organism?

  • Methodological Answer :

  • Hypothesis-Driven Workflow :

Gene Cluster Identification : Use genomic sequencing and bioinformatics tools (e.g., antiSMASH) to locate putative biosynthetic gene clusters.

Isotope Labeling : Administer 13C^{13}\text{C}-labeled precursors to track metabolic incorporation via NMR.

Enzyme Knockout Studies : CRISPR/Cas9-mediated gene silencing to observe pathway disruptions.

  • Data Validation : Cross-reference results with transcriptomic data to confirm enzyme activity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across independent studies?

  • Methodological Answer : Contradictions may arise from variability in:

  • Experimental Conditions (e.g., cell line viability, solvent polarity).
  • Dosage Regimens (IC50_{50} values sensitive to concentration gradients).
  • Solution :
  • Meta-Analysis Framework : Aggregate data using PRISMA guidelines to identify outliers and confounders .
  • Replication Studies : Standardize protocols (e.g., OECD Guidelines) to isolate critical variables .
  • Principal Contradiction Analysis : Determine if discrepancies stem from methodological flaws (e.g., improper controls) or intrinsic compound variability .

Q. How should researchers operationalize variables when studying this compound’s ecological role in its native habitat?

  • Methodological Answer :

  • Variable Selection : Define measurable parameters (e.g., concentration gradients, symbiotic interactions).
  • Field Sampling Design : Stratified random sampling to account for microhabitat heterogeneity.
  • Data Collection : Use LC-MS/MS for quantitative environmental monitoring.
  • Bias Mitigation : Document non-response rates and environmental confounders (e.g., pH, temperature) using mixed-effects models .

Data Contradiction and Synthesis

Q. What frameworks guide the synthesis of fragmented data on this compound’s pharmacological mechanisms?

  • Methodological Answer :

  • PICO Framework : Structure research questions around Population (target organisms/cells), Intervention (this compound dosage), Comparison (positive/negative controls), and Outcome (e.g., apoptosis rates).
  • FINER Criteria : Evaluate hypotheses for Feasibility, Innovation, Novelty, Ethics, and Relevance .
  • Data Integration : Use tools like the EB-eye boolean search to exclude ambiguous terms (e.g., "suberedamine-like") and refine literature reviews .

Experimental Design and Validation

Q. How can researchers ensure reproducibility when testing this compound’s antimicrobial properties?

  • Methodological Answer :

  • Protocol Standardization :
ParameterSpecification
Microbial StrainsATCC-validated strains
Incubation Time24–48 hrs (log-phase growth)
Solvent ControlDMSO ≤0.1% v/v
  • Uncertainty Quantification : Report confidence intervals for inhibition zones and MIC (Minimum Inhibitory Concentration) values .

Literature and Citation Practices

Q. What criteria distinguish high-quality sources for this compound research, and how should they be cited?

  • Methodological Answer :

  • Source Hierarchy : Prioritize primary literature (peer-reviewed journals) over reviews or patents. Exclude non-peer-reviewed platforms (e.g., ).
  • Citation Accuracy : Use Zotero or EndNote to automate formatting (APA/MLA). Cross-check Digital Object Identifiers (DOIs) for validity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
suberedamine B
Reactant of Route 2
suberedamine B

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